2-Anthracenesulfonic acid

Descripción general

Descripción

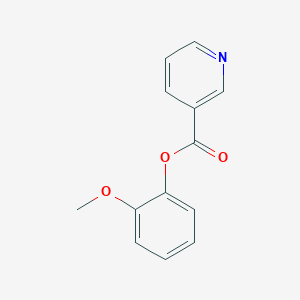

2-Anthracenesulfonic acid, also known as Anthraquinone-2-sulfonic acid, is a chemical compound with the linear formula C14H9NaO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

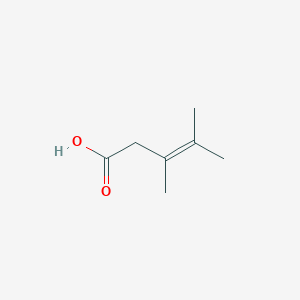

The molecular structure of 2-Anthracenesulfonic acid is represented by the linear formula C14H9NaO3S . It has a molecular weight of 280.28 .Aplicaciones Científicas De Investigación

Photodimerization of Anthracene Derivatives : 2-Anthracenesulfonate is known to undergo regio- and stereoselective photodimerization in aqueous solutions, particularly in the presence of cyclodextrins. This reaction is crucial for understanding the interaction and reactivity of anthracene derivatives in various conditions (Tamaki, Kokubu, & Ichimura, 1987).

Fluorescence Properties in Solution and Solid State : Studies have shown that anthracenemethyl-(methylamino)propanesulfonic acid, a derivative of 2-anthracenesulfonic acid, can express fluorescence properties in both solution and solid-state. This is attributed to the self-PET (photo-induced electron transfer) suppression by intramolecular proton transfer, which is significant for applications in fluorescence sensing and imaging (Ooyama, Sugino, & Ohshita, 2017).

Sensing Applications : Anthracene derivatives like 2-anthracenesulfonic acid have been used in the development of highly-sensitive fluorescence sensors. For example, anthracene–boronic acid ester was developed as a fluorescence PET sensor for detecting trace amounts of water in various solvents (Ooyama, Furue, Uenaka, & Ohshita, 2014).

Energy Storage Applications : In the field of energy storage, derivatives of 2-anthracenesulfonic acid, such as anthraquinone-2-sulfonic acid, have been considered for large-scale energy storage applications. Their chemical tunability and rapid redox kinetics make them suitable for use in aqueous quinone-bromide redox flow batteries (Gerhardt et al., 2016).

Catalysis : Sulfonic acid-functionalized anthracene-derived polymers have been developed for use in catalysis. These materials show significant catalytic activity in reactions like the acetalization of bio-glycerol, important for producing value-added chemicals in an environmentally friendly manner (Kundu et al., 2017).

Detection of DNA : Anthraquinone derivatives, including sulfonate salts like 2-anthracenesulfonic acid, have been utilized in electrochemical techniques for the detection of DNA. This application is significant in the field of biochemistry and molecular biology (Batchelor‐McAuley, Li, Dapin, & Compton, 2010).

Safety And Hazards

2-Anthracenesulfonic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

anthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQGOTUZADECCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164689 | |

| Record name | 2-Anthracenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Anthracenesulfonic acid | |

CAS RN |

15100-53-5 | |

| Record name | 2-Anthracenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.